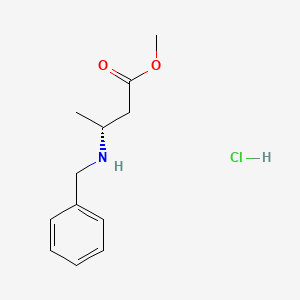![molecular formula C25H24N2 B14119867 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is an organic compound with the molecular formula C25H24N2. It is a yellow to pale yellow solid with a melting point of 73 to 77 °C . This compound is known for its unique structure, which includes a benzonitrile group and a diphenylpentenylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile typically involves the reaction of benzyl-2,2-diphenyl-4-pentenylamine with appropriate reagents under controlled conditions. One common method involves the use of a catalytic mixture of [PtCl2(H2C=CH2)]2 and PPh3 in dioxane at 120 °C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile has several scientific research applications, including:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile involves its interaction with molecular targets through its benzonitrile and diphenylpentenylamine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, it can form complexes with transition metals, which can then participate in catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the diphenylpentenylamine moiety.
Diphenylamine: Contains the diphenylamine structure but lacks the nitrile group.
4-Methyl-2,4-diphenyl-1-pentene: Similar structure but without the nitrile group.
Uniqueness
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is unique due to its combination of a benzonitrile group and a diphenylpentenylamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C25H24N2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-[(2,2-diphenylpent-4-enylamino)methyl]benzonitrile |
InChI |
InChI=1S/C25H24N2/c1-2-17-25(23-9-5-3-6-10-23,24-11-7-4-8-12-24)20-27-19-22-15-13-21(18-26)14-16-22/h2-16,27H,1,17,19-20H2 |
Clave InChI |
QJXFJKGQBRKTSZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CNCC1=CC=C(C=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)

![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)


![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)


![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
